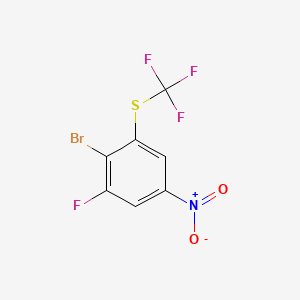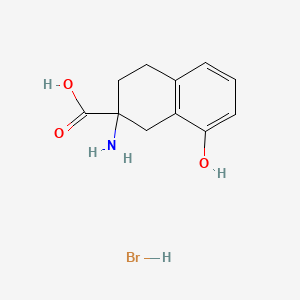
6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate is a complex organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by its unique structure, which includes a naphthyridine core with various functional groups such as tert-butyl, ethyl, hydroxy, and carboxylate groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between appropriate precursors, such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of Functional Groups: The tert-butyl, ethyl, hydroxy, and carboxylate groups can be introduced through various organic reactions, such as alkylation, esterification, and hydroxylation.
Final Assembly: The final compound is obtained by combining the functionalized naphthyridine core with the desired substituents under specific reaction conditions, such as controlled temperature, pH, and the use of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and desired purity of the final product. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of solvents and catalysts, to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to form a hydroxy group.
Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or aryl groups.
Esterification: The carboxylate groups can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Esterification: Esterification reactions typically involve the use of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield a secondary alcohol.
Scientific Research Applications
6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate
- 6-(tert-Butyl) 3-methyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate
- 6-(tert-Butyl) 3-propyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, the presence of the ethyl group may influence its solubility, stability, and interaction with biological molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H22N2O6 |
|---|---|
Molecular Weight |
338.36 g/mol |
IUPAC Name |
6-O-tert-butyl 3-O-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6-dicarboxylate |
InChI |
InChI=1S/C16H22N2O6/c1-5-23-14(21)11-12(19)9-8-18(15(22)24-16(2,3)4)7-6-10(9)17-13(11)20/h5-8H2,1-4H3,(H2,17,19,20) |
InChI Key |
TXWQWZUOYAQDRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(CCN(C2)C(=O)OC(C)(C)C)NC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


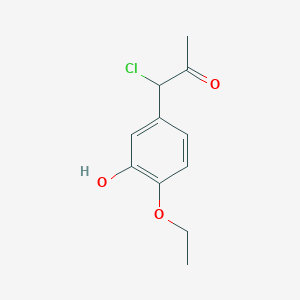
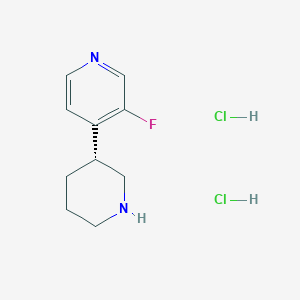
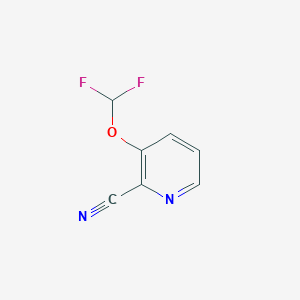

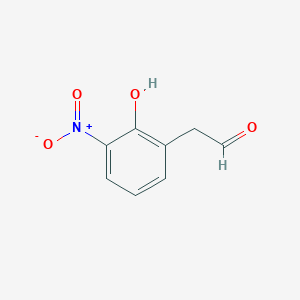
![(R)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B14034958.png)
